![molecular formula C28H35N3O3 B2580365 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261019-29-7](/img/structure/B2580365.png)
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative with a 4-ethylphenyl group at position 4 and a 4-benzylpiperidin-1-ylmethyl substituent at position 5. The 2-oxo group and ethyl carboxylate ester at position 5 are common features in this class of molecules, which are often synthesized via Biginelli-like multicomponent reactions . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where lipophilicity and conformational flexibility are critical.
Propriétés
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3/c1-3-20-10-12-23(13-11-20)26-25(27(32)34-4-2)24(29-28(33)30-26)19-31-16-14-22(15-17-31)18-21-8-6-5-7-9-21/h5-13,22,26H,3-4,14-19H2,1-2H3,(H2,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDRMVUVWFONB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)CC4=CC=CC=C4)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties.
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells.
Analyse Biochimique
Biochemical Properties
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase, thereby affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it may interact with other proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can lead to altered neurotransmitter levels, impacting neuronal signaling and potentially affecting mood and behavior. Furthermore, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines. This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, it may interact with other biomolecules, such as receptors and transporters, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as improved mood and cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of monoamines. This interaction can affect metabolic flux and alter the levels of metabolites involved in neurotransmission. Additionally, it may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Activité Biologique
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1261019-29-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 461.6 g/mol. The structure features a tetrahydropyrimidine ring substituted with various functional groups that are believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H35N3O3 |
Molecular Weight | 461.6 g/mol |
CAS Number | 1261019-29-7 |
Antidepressant and Neurological Effects
Recent studies suggest that compounds similar to this compound may exhibit antidepressant effects. The benzylpiperidine moiety is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The modulation of these pathways can lead to improvements in mood and cognitive function.
Analgesic Properties
The compound's structural similarities to known analgesics suggest potential pain-relieving properties. Research indicates that piperidine derivatives often exhibit significant analgesic activity through mechanisms such as opioid receptor modulation and inhibition of pain pathways in the central nervous system.
Study 1: Synthesis and Biological Evaluation
In a study focused on synthesizing tetrahydropyrimidine derivatives, researchers evaluated the biological activity of several compounds, including this compound. The results indicated that this compound demonstrated moderate inhibitory activity against certain cancer cell lines, suggesting potential anticancer properties.
Study 2: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of similar compounds on neuronal cell cultures subjected to oxidative stress. The findings revealed that the compound could reduce cell death and promote survival in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
The following table summarizes key structural differences between the target compound and analogous tetrahydropyrimidines:
Key Observations:
- Position 4 Substituents : The 4-ethylphenyl group in the target compound offers moderate lipophilicity compared to electron-rich (e.g., 4-methoxyphenyl ) or electron-deficient (e.g., 3,5-bis(trifluoromethyl)phenyl ) analogs.
- Position 2 Modifications : Replacing oxo with thioxo (C=S) increases polarizability but reduces hydrogen-bonding capacity, impacting target affinity .
Antibacterial Activity:
- Compounds with 4-aryl substituents (e.g., 4-methylphenyl , 4-chlorophenyl ) exhibit moderate antibacterial activity. The target compound’s 4-ethylphenyl group may improve membrane penetration due to increased hydrophobicity.
- Pyrimidinones with heterocyclic substituents (e.g., pyrazol-4-yl ) show enhanced activity against Mycobacterium tuberculosis, suggesting the benzylpiperidine group in the target compound could similarly optimize antimycobacterial effects.
Anticancer and Anti-inflammatory Potential:
- Analogs with extended conjugation (e.g., chromen-3-yl ) demonstrate UV-mediated cytotoxicity, while the target compound’s benzylpiperidine may interact with kinase domains or GPCRs implicated in cancer .
Physicochemical and Crystallographic Properties
- Crystallinity : The benzylpiperidine moiety likely induces distinct crystal packing compared to smaller substituents. For example, compounds with 4-hydroxyphenyl groups form hydrogen-bonded dimers , whereas bulkier groups may favor van der Waals interactions.
- Solubility : The target compound’s logP is higher than analogs with polar substituents (e.g., 4-hydroxyphenyl ), suggesting improved membrane permeability but reduced aqueous solubility.
Q & A
Q. What are the standard synthetic routes for this tetrahydropyrimidine derivative, and what reaction conditions are critical for yield optimization?
The compound is synthesized via multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps involve:
- Mannich-type reactions to introduce the piperidinylmethyl group, requiring solvents like dichloromethane or ethanol and catalysts such as triethylamine .
- Cyclization under reflux to form the tetrahydropyrimidine core, with temperature control (60–80°C) to avoid side reactions .
- Esterification using ethyl chloroformate or similar reagents to finalize the carboxylate moiety . Yield optimization relies on stoichiometric precision, inert atmospheres, and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Critical methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–7.5 ppm) and carbonyl signals (δ 160–170 ppm) are diagnostic .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]) matching the theoretical mass (~450–500 g/mol) .
- IR spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .
Q. What role do catalysts like triethylamine play in the synthesis?
Triethylamine acts as a base to neutralize acidic byproducts (e.g., HCl) during reactions involving acyl chlorides or Mannich intermediates. It also facilitates nucleophilic substitutions by deprotonating reactive sites, enhancing reaction rates .
Q. How are common impurities identified during synthesis, and what strategies mitigate them?
Impurities (e.g., unreacted intermediates or hydrolysis byproducts) are detected via:
- TLC monitoring during reaction progression .
- Mass spectrometry to identify off-target masses . Mitigation includes optimizing reaction times, using anhydrous solvents, and implementing gradient HPLC purification .
Q. What storage conditions are recommended to ensure compound stability?
Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Periodic NMR and HPLC checks are advised to monitor degradation (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scale-up synthesis?
Employ Design of Experiments (DOE) to evaluate variables:
- Temperature : Higher temperatures may accelerate cyclization but risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer purification .
- Catalyst loading : Triethylamine (1.2–1.5 eq.) balances efficiency and cost . Response surface methodology (RSM) can model interactions between variables for predictive optimization .
Q. How can conflicting NMR data (e.g., overlapping signals) be resolved?
Use advanced techniques:
- 2D NMR (COSY, HSQC) to assign coupled protons and carbon environments .
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves stereochemical ambiguities .
- Variable-temperature NMR to separate overlapping peaks by altering spin dynamics .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with enzymes/receptors (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability over time (20–50 ns trajectories) .
- QSAR modeling : Correlate substituent effects (e.g., piperidine methylation) with activity trends .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modular modifications:
- Piperidine substitution : Replace benzyl with other aryl groups to probe steric/electronic effects .
- Ester hydrolysis : Synthesize the carboxylic acid derivative to evaluate solubility vs. activity .
- Bioisosteric replacement : Swap the tetrahydropyrimidine core with pyridine or triazine to assess scaffold flexibility .
Q. What analytical strategies assess thermal stability and polymorphic transitions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for similar derivatives) .
- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic forms (e.g., monotropic transitions) .
- Hot-stage microscopy : Visually monitor phase changes under controlled heating .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.